
Iosimenol
Übersicht
Beschreibung
Iosimenol ist ein nicht-ionisches, dimeres, iso-osmolares jodhaltiges Kontrastmittel, das hauptsächlich in der Röntgenangiographie eingesetzt wird. Es wurde entwickelt, um die Sichtbarkeit von Blutgefäßen und Organen während radiographischer Verfahren zu verbessern. This compound ist bekannt für sein hohes Sicherheitsprofil und seine Wirksamkeit, was es zu einem wertvollen Werkzeug in der medizinischen Bildgebung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Iosimenol erfolgt in mehreren Schritten, beginnend mit der Iodierung eines Benzoesäurederivats. Der Prozess umfasst typischerweise die folgenden Schritte:
Iodierung: Ein Benzoesäurederivat wird unter Verwendung von Iod und einem geeigneten Oxidationsmittel iodiert.
Amidierung: Die iodierte Verbindung wird mit einem Amin amidiert, um ein Amid-Zwischenprodukt zu bilden.
Dimerisierung: Das Amid-Zwischenprodukt wird dann dimerisiert, um die endgültige dimere Struktur von this compound zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst:
Iodierung im großen Maßstab: Unter Verwendung von Iod und Oxidationsmitteln in Industriequalität.
Automatisierte Amidierung: Einsatz von automatisierten Reaktoren für den Amidierungsschritt.
Kristallisation und Reinigung: Das Endprodukt wird kristallisiert und gereinigt, um die gewünschte Reinheit und Qualität zu erreichen
Analyse Chemischer Reaktionen
Arten von Reaktionen
Iosimenol unterliegt hauptsächlich den folgenden Arten von Reaktionen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl es im Allgemeinen stabil ist.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Iodatome.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.
Substitution: Halogenaustauschreaktionen können mit Reagenzien wie Natriumiodid erleichtert werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene iodierte Derivate und deiodierte Verbindungen, abhängig von den Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Iosimenol: Applications in Medical Imaging
This compound is a dimeric, non-ionic, iso-osmolar iodinated contrast medium (CM) used in X-ray angiography . It is administered both intra-arterially and intravenously . this compound's safety and efficacy are comparable to iodixanol, another contrast medium .
Clinical Trials and Safety
Clinical trials have compared this compound injection to iodixanol injection, focusing on safety and efficacy in arteriography and computed tomography (CT) . These randomized, controlled phase 2 trials enrolled adult patients to assess adverse events, vital signs, ECGs, and laboratory parameters . Efficacy was determined by X-ray attenuation in CT scans and contrast enhancement quality in arteriography .
Key findings include:
- No significant statistical differences in safety or efficacy between this compound and iodixanol .
- Both contrast media were well-tolerated in intravenous and intra-arterial injections .
- A common adverse event was a feeling of warmth, observed in 35.1% of patients receiving this compound and 44.3% of those receiving iodixanol .
- All adverse events (AEs) observed after injection of this compound were of mild or moderate intensity; a few severe AEs were reported in the iodixanol group .
Comparative Effectiveness
This compound has a lower molecular weight and viscosity than iodixanol at equal iodine concentrations . Studies have explored the impact of this compound on renal function. One study's findings on contrast-induced nephropathy (CIN) are summarized in Table 1 :
Table 1: Contrast-Induced Nephropathy (CIN) Categories
CIN category | This compound (n = 74) n (%) $$95% CI] | Iodixanol (n = 70) n (%) $$95% CI] |
---|---|---|
Total * | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >25% | 8 (10.8) $$10.7, 29.7] | 12 (17.1) $$9.2, 28.0] |
Serum creatinine increase >44.2 µmol/L | 0 (0.0) n.a. | 1 (1.4) $$0.0, 7.7] |
*Differences between groups were not statistically significant .
The aortic attenuation achieved in CT trials was slightly higher with this compound 340 than with iodixanol 320, though this difference was not statistically significant .
Hemodialysis Clearance
This compound's dialyzability was assessed using an in vitro dialysis system, revealing it can be readily cleared from the blood with various membranes . Its removal ratios are generally similar to iodixanol, except with high-flux polysulfone membranes, but consistently lower than iohexol . The blood clearance of this compound during clinical hemodialysis was predicted to be approximately 85 mL/min with high-flux membranes and 47 mL/min with low-flux membranes .
Formulations and Biological Tolerance
Wirkmechanismus
Iosimenol works by absorbing X-rays, thereby enhancing the contrast of blood vessels and organs in radiographic images. Its iso-osmolarity ensures minimal disruption to the body’s osmotic balance, reducing the risk of adverse reactions. The compound’s high iodine content allows for effective X-ray attenuation, making it an excellent contrast agent .
Vergleich Mit ähnlichen Verbindungen
Iosimenol wird oft mit anderen jodhaltigen Kontrastmitteln wie Iodixanol, Iohexol und Ioversol verglichen. Hier sind einige wichtige Vergleichspunkte:
Iodixanol: Beide sind nicht-ionisch und iso-osmolar, aber this compound hat eine geringere Viskosität.
Iohexol: this compound ist iso-osmolar, während Iohexol hyperosmolar ist, was zu weniger Nebenwirkungen bei this compound führt.
Ioversol: Ähnlich wie Iohexol ist Ioversol hyperosmolar, wodurch this compound eine sicherere Alternative für Patienten mit Nierenfunktionsstörungen darstellt .
Ähnliche Verbindungen
- Iodixanol
- Iohexol
- Ioversol
- Iomeprol
- Iopentol
This compound zeichnet sich durch seine einzigartige Kombination aus Iso-Osmolarität und niedriger Viskosität aus, was es zu einer bevorzugten Wahl in verschiedenen medizinischen Bildgebungsanwendungen macht .
Biologische Aktivität
Iosimenol is a dimeric, non-ionic, iso-osmolar iodinated contrast medium primarily used in radiographic imaging, particularly in X-ray angiography. Its development has been driven by the need for safer and more effective contrast agents in medical imaging, particularly for patients with renal impairment or those at risk for contrast-induced nephropathy (CIN). This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, efficacy in imaging, and comparative studies with other contrast media.
Pharmacokinetics
This compound exhibits a biphasic pharmacokinetic profile characterized by rapid distribution and elimination. Following intravenous administration, peak plasma concentrations are typically reached within 1-2 minutes. The compound demonstrates low plasma protein binding (1-3%), allowing for efficient renal clearance via glomerular filtration. The pharmacokinetic behavior is summarized in the following table:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 minutes post IV |
Plasma Protein Binding | 1-3% |
Elimination Route | Renal (glomerular filtration) |
Safety Profile
Clinical trials have indicated that this compound is generally well tolerated among patients. A study comparing this compound to iodixanol revealed no significant differences in safety or efficacy between the two agents. Adverse events were primarily mild and transient, with the most common being a sensation of warmth during injection. The incidence of contrast-induced nephropathy was also comparable between the two groups:
CIN Category | This compound (n = 74) | Iodixanol (n = 70) |
---|---|---|
Total CIN (%) | 10.8% | 17.1% |
Serum Creatinine Increase >25% | 10.8% | 17.1% |
Efficacy in Imaging
The efficacy of this compound as a contrast agent has been demonstrated through various imaging studies. In computed tomography (CT) trials, this compound provided slightly higher aortic attenuation compared to iodixanol, although the differences were not statistically significant. The following table summarizes the mean Hounsfield Units (HU) attained with each contrast medium:
Treatment | Mean HU (Site 1) | Mean HU (Site 2) |
---|---|---|
This compound 340 | 185.34 | 263.21 |
Iodixanol 320 | 173.14 | 250.80 |
In angiography trials, both this compound and iodixanol produced diagnostic-quality enhancements in at least 97% of images evaluated.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase II Trials : Two randomized, double-blind trials were conducted involving patients undergoing CT and digital subtraction angiography (DSA). These trials highlighted that both intravenous and intra-arterial applications of this compound were well tolerated without significant adverse effects compared to iodixanol .
- Comparative Studies : A comprehensive review indicated that while both contrast agents exhibited similar safety profiles, this compound's lower viscosity may offer advantages in specific clinical scenarios, especially in patients with compromised renal function .
Eigenschaften
IUPAC Name |
5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPPIGPJCKKVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939496 | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1478.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181872-90-2 | |
Record name | Iosimenol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOSIMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.